molecular formula C12H17N3O3 B11112405 Semicarbazide, 1-(ethoxycarbonylmethyl)-4-(2-tolyl)-

Semicarbazide, 1-(ethoxycarbonylmethyl)-4-(2-tolyl)-

Cat. No.: B11112405
M. Wt: 251.28 g/mol
InChI Key: ZEFFAGIWSCSALW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[2-(2-toluidinocarbonyl)hydrazino]acetate: is an organic compound that belongs to the class of hydrazine derivatives It is characterized by the presence of an ethyl ester group, a hydrazine moiety, and a toluidine carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-[2-(2-toluidinocarbonyl)hydrazino]acetate typically involves the reaction of ethyl 2-bromoacetate with 2-toluidinocarbonyl hydrazine under basic conditions. The reaction proceeds through nucleophilic substitution, where the hydrazine moiety attacks the bromoacetate, leading to the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common solvents used in the synthesis include ethanol or methanol, and the reaction is often carried out at elevated temperatures to accelerate the process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-[2-(2-toluidinocarbonyl)hydrazino]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of corresponding oxides or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted hydrazine derivatives.

Scientific Research Applications

Chemistry: Ethyl 2-[2-(2-toluidinocarbonyl)hydrazino]acetate is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of heterocyclic compounds and as a building block in combinatorial chemistry.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It has shown promise in the development of anti-inflammatory and anticancer agents due to its ability to interact with biological targets.

Industry: The compound is used in the production of specialty chemicals and as a reagent in analytical chemistry. Its unique structure makes it valuable in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of ethyl 2-[2-(2-toluidinocarbonyl)hydrazino]acetate involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound’s ability to donate or accept electrons makes it a versatile reagent in redox reactions.

Comparison with Similar Compounds

  • Ethyl 2-[2-(2-aminocarbonyl)hydrazino]acetate
  • Ethyl 2-[2-(2-benzoyl)hydrazino]acetate
  • Ethyl 2-[2-(2-nitrocarbonyl)hydrazino]acetate

Uniqueness: Ethyl 2-[2-(2-toluidinocarbonyl)hydrazino]acetate is unique due to the presence of the toluidine carbonyl group, which imparts specific electronic and steric properties. This makes it distinct from other hydrazine derivatives and influences its reactivity and interaction with biological targets.

Properties

Molecular Formula

C12H17N3O3

Molecular Weight

251.28 g/mol

IUPAC Name

ethyl 2-[2-[(2-methylphenyl)carbamoyl]hydrazinyl]acetate

InChI

InChI=1S/C12H17N3O3/c1-3-18-11(16)8-13-15-12(17)14-10-7-5-4-6-9(10)2/h4-7,13H,3,8H2,1-2H3,(H2,14,15,17)

InChI Key

ZEFFAGIWSCSALW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNNC(=O)NC1=CC=CC=C1C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.